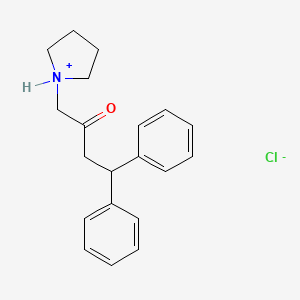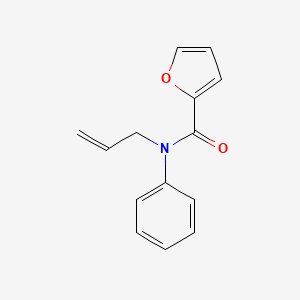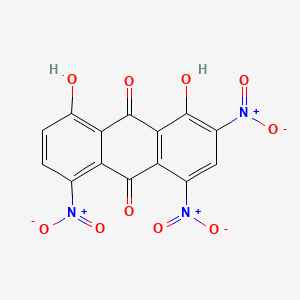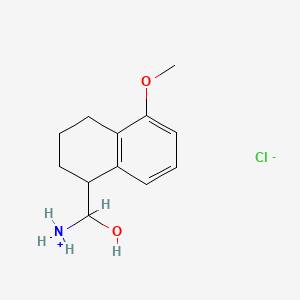
4,4-Diphenyl-1-(1-pyrrolidinyl)-2-butanone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Diphenyl-1-(1-pyrrolidinyl)-2-butanone hydrochloride is an organic compound that belongs to the class of diarylmethanes. This compound is characterized by the presence of two phenyl groups attached to a central carbon atom, along with a pyrrolidinyl group and a butanone moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
准备方法
The synthesis of 4,4-Diphenyl-1-(1-pyrrolidinyl)-2-butanone hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as diphenylmethane and pyrrolidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like dichloromethane or toluene. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Catalysts and Reagents: Common catalysts and reagents used in the synthesis include Lewis acids like aluminum chloride or boron trifluoride, which help in the formation of the carbon-carbon bonds.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
化学反应分析
4,4-Diphenyl-1-(1-pyrrolidinyl)-2-butanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo substitution reactions, where one of the phenyl groups is replaced by another functional group, using reagents like halogens or alkylating agents.
Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into its constituent parts.
科学研究应用
4,4-Diphenyl-1-(1-pyrrolidinyl)-2-butanone hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and to develop new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4,4-Diphenyl-1-(1-pyrrolidinyl)-2-butanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
4,4-Diphenyl-1-(1-pyrrolidinyl)-2-butanone hydrochloride can be compared with other similar compounds, such as:
Diphenylmethane: A simpler diarylmethane compound with two phenyl groups attached to a central carbon atom.
Pyrrolidine: A cyclic amine with a five-membered ring structure, commonly used in organic synthesis.
Butanone: A simple ketone with a four-carbon chain, used as a solvent and in various chemical reactions.
The uniqueness of this compound lies in its combination of these functional groups, which imparts specific chemical and biological properties that are not found in the individual components.
属性
CAS 编号 |
970-34-3 |
|---|---|
分子式 |
C20H24ClNO |
分子量 |
329.9 g/mol |
IUPAC 名称 |
4,4-diphenyl-1-pyrrolidin-1-ium-1-ylbutan-2-one;chloride |
InChI |
InChI=1S/C20H23NO.ClH/c22-19(16-21-13-7-8-14-21)15-20(17-9-3-1-4-10-17)18-11-5-2-6-12-18;/h1-6,9-12,20H,7-8,13-16H2;1H |
InChI 键 |
HLRRMTLQXSOLKO-UHFFFAOYSA-N |
规范 SMILES |
C1CC[NH+](C1)CC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[1,1'-Biphenyl]-4-carbonitrile, 4'-(undecyloxy)-](/img/structure/B13774842.png)



![1-Benzyl-6-methoxy-2-[[3-(3-sulfonatopropyl)-3H-benzoselenazol-2-ylidene]methyl]quinolinium](/img/structure/B13774875.png)



![[2-methyl-1-(octan-2-ylamino)propan-2-yl] 4-aminobenzoate](/img/structure/B13774912.png)

